molecular formula C12H25NO2S B6638443 N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine

N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine

Cat. No. B6638443
M. Wt: 247.40 g/mol
InChI Key: VETUZZDBEOUKGH-UHFFFAOYSA-N
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Description

N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine, also known as N-tert-Butanesulfinyl-1-cyclobutylethylamine (BCE), is a chiral amine that has gained attention in recent years due to its potential in synthetic organic chemistry and medicinal chemistry. BCE has been found to be a useful reagent in asymmetric synthesis and has been utilized in the synthesis of various biologically active compounds.

Scientific Research Applications

BCE has been widely used in synthetic organic chemistry as a chiral auxiliary in asymmetric synthesis. It has been utilized in the synthesis of various biologically active compounds, including alkaloids, amino acids, and peptides. BCE has also been found to be a useful reagent in the synthesis of chiral ligands for asymmetric catalysis.

Mechanism of Action

The mechanism of action of BCE involves the formation of a complex between BCE and the substrate. The complex then undergoes a nucleophilic attack by the enolate on the electrophilic center of the substrate, resulting in the formation of a chiral product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BCE. However, studies have shown that BCE is a relatively stable compound and does not undergo significant degradation under physiological conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCE is its high enantioselectivity in asymmetric synthesis. It has been found to be a useful reagent in the synthesis of various biologically active compounds with high enantiomeric excess. However, one of the limitations of BCE is its relatively high cost compared to other chiral auxiliaries.

Future Directions

There are several future directions for the research on BCE. One potential area of research is the development of new synthetic methodologies using BCE as a chiral auxiliary. Another potential area of research is the investigation of the biological activity of BCE and its derivatives. Additionally, the development of new applications for BCE in asymmetric catalysis and other areas of synthetic organic chemistry is an area of potential research.

Synthesis Methods

The synthesis of BCE involves the reaction of cyclobutanone with tert-butanesulfinamide in the presence of a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. The enolate is then treated with ethyl bromoacetate to give the desired product, BCE. The reaction can be carried out in various solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

properties

IUPAC Name

N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2S/c1-10(11-6-5-7-11)13-8-9-16(14,15)12(2,3)4/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETUZZDBEOUKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)NCCS(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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